molecular formula C20H20N2O3S B276339 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

Número de catálogo B276339
Peso molecular: 368.5 g/mol
Clave InChI: BBJMZJREISTFLA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one, also known as TAK-659, is a synthetic compound that has shown promise as a potential treatment for various diseases.

Mecanismo De Acción

3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important signaling molecule in immune cells, where it plays a critical role in B cell receptor signaling. Inhibition of BTK by 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one leads to decreased activation of downstream signaling pathways, resulting in reduced proliferation and survival of cancer cells and decreased inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to tissues, where it accumulates in immune cells. 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has demonstrated dose-dependent inhibition of BTK activity in both in vitro and in vivo studies. It has also been shown to reduce the production of cytokines and chemokines that are involved in inflammation and autoimmune responses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has several advantages for use in lab experiments. It is a highly selective inhibitor of BTK, which reduces the risk of off-target effects. It has also demonstrated good pharmacokinetic properties, which makes it suitable for in vivo studies. However, the synthesis of 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is complex and requires multiple steps, which may limit its availability for some research groups.

Direcciones Futuras

There are several potential future directions for research on 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one. One area of focus is the development of combination therapies that target multiple signaling pathways in cancer and autoimmune disorders. Another potential direction is the investigation of 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one in other diseases, such as chronic obstructive pulmonary disease (COPD) and graft-versus-host disease (GVHD). Additionally, the development of more efficient synthesis methods for 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one could increase its availability for research and clinical use.
Conclusion:
In conclusion, 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a promising compound that has shown potential as a treatment for cancer and autoimmune disorders. Its selective inhibition of BTK and favorable pharmacokinetic profile make it a promising candidate for further research and development. Future studies will help to elucidate its full therapeutic potential and optimize its use in clinical settings.

Métodos De Síntesis

The synthesis of 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one involves a multi-step process that includes the reaction of 2-bromo-3-methoxybenzaldehyde with 2-oxoethylthioacetamide, followed by cyclization and reduction. The final product is obtained through recrystallization.

Aplicaciones Científicas De Investigación

3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has been studied for its potential therapeutic effects in various diseases, including cancer and autoimmune disorders. In preclinical studies, 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has been shown to inhibit the growth of cancer cells and improve survival in animal models. It has also demonstrated efficacy in reducing inflammation and autoimmune responses in animal models of arthritis and lupus.

Propiedades

Fórmula molecular

C20H20N2O3S

Peso molecular

368.5 g/mol

Nombre IUPAC

4-[2-(3-methoxyphenyl)-2-oxoethyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C20H20N2O3S/c1-25-14-7-5-6-13(10-14)16(23)11-22-12-21-19-18(20(22)24)15-8-3-2-4-9-17(15)26-19/h5-7,10,12H,2-4,8-9,11H2,1H3

Clave InChI

BBJMZJREISTFLA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)CN2C=NC3=C(C2=O)C4=C(S3)CCCCC4

SMILES canónico

COC1=CC=CC(=C1)C(=O)CN2C=NC3=C(C2=O)C4=C(S3)CCCCC4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.